molecular formula C22H21ClFN3O B10795034 2-(2-chlorophenyl)-N-cyclohexyl-1-(4-fluorophenyl)-1H-imidazole-4-carboxamide

2-(2-chlorophenyl)-N-cyclohexyl-1-(4-fluorophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B10795034
M. Wt: 397.9 g/mol
InChI Key: APALFDQMNQSSEI-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-cyclohexyl-1-(4-fluorophenyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring substituted with chlorophenyl, cyclohexyl, and fluorophenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-cyclohexyl-1-(4-fluorophenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-cyclohexyl-1-(4-fluorophenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted imidazole derivatives .

Scientific Research Applications

2-(2-chlorophenyl)-N-cyclohexyl-1-(4-fluorophenyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-cyclohexyl-1-(4-fluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenyl)-N-cyclohexyl-1-(4-fluorophenyl)-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of chlorophenyl, cyclohexyl, and fluorophenyl groups makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C22H21ClFN3O

Molecular Weight

397.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-cyclohexyl-1-(4-fluorophenyl)imidazole-4-carboxamide

InChI

InChI=1S/C22H21ClFN3O/c23-19-9-5-4-8-18(19)21-26-20(22(28)25-16-6-2-1-3-7-16)14-27(21)17-12-10-15(24)11-13-17/h4-5,8-14,16H,1-3,6-7H2,(H,25,28)

InChI Key

APALFDQMNQSSEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN(C(=N2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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